molecular formula C15H20ClN3 B10796592 N'-(7-chloroquinolin-4-yl)-N,N-diethylethane-1,2-diamine

N'-(7-chloroquinolin-4-yl)-N,N-diethylethane-1,2-diamine

Cat. No.: B10796592
M. Wt: 277.79 g/mol
InChI Key: OJGAAQMNLKYWSQ-UHFFFAOYSA-N
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Description

N'-(7-Chloroquinolin-4-yl)-N,N-diethylethane-1,2-diamine is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of novel antimalarial agents. This compound features the 7-chloro-4-aminoquinoline nucleus, a critical pharmacophore found in established antimalarial drugs like chloroquine . The primary mechanism of action for 4-aminoquinolines is widely accepted to involve binding to hematin (free heme) and inhibiting its detoxification into hemozoin within the parasite's digestive vacuole. This leads to a toxic accumulation of heme that is lethal to the malaria parasite . This specific diamine serves as a versatile precursor or ligand in scientific investigations. Research explores its integration into more complex molecular structures, such as ruthenium(II) arene complexes, to evaluate enhanced efficacy against chloroquine-resistant strains of Plasmodium falciparum . The modification of classic antimalarial scaffolds through complexation or hybridization is a key strategy to overcome drug resistance, which often arises from mutations in parasite transport proteins . The lipophilicity and structural features of such hybrids are crucial factors in bypassing resistance mechanisms, and this compound provides a flexible synthetic handle for such structure-activity relationship (SAR) studies . We supply this compound in high purity and offer it in various quantities to support all stages of your research, from initial discovery to pilot-scale applications . Intended Use: This product is developed for research purposes in a controlled laboratory environment. It is labeled with the precaution "For Research Use Only (RUO)" and is strictly not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

Molecular Formula

C15H20ClN3

Molecular Weight

277.79 g/mol

IUPAC Name

N-(7-chloroquinolin-4-yl)-N',N'-diethylethane-1,2-diamine

InChI

InChI=1S/C15H20ClN3/c1-3-19(4-2)10-9-18-14-7-8-17-15-11-12(16)5-6-13(14)15/h5-8,11H,3-4,9-10H2,1-2H3,(H,17,18)

InChI Key

OJGAAQMNLKYWSQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC1=C2C=CC(=CC2=NC=C1)Cl

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

The reaction is typically conducted in a phenol medium at 120–150°C for 6–12 hours. Phenol acts as both a solvent and a catalyst, facilitating the elimination of HCl and stabilizing intermediates. A molar ratio of 1:1.2 (4,7-dichloroquinoline to diamine) is optimal, yielding 65–70% of the target compound. Prolonged heating beyond 12 hours risks decomposition, reducing purity to <90%.

Table 1: Classical Synthesis Parameters

ParameterOptimal RangeImpact on Yield/Purity
Temperature120–150°CHigher temps accelerate kinetics but risk side reactions
Reaction Time6–12 hoursExtended time reduces purity
SolventPhenolEnhances nucleophilicity
Molar Ratio (QC:Diamine)1:1.2Excess diamine improves conversion

Purification and Isolation

Crude product isolation involves neutralization with aqueous NaOH, followed by extraction with dichloromethane. Column chromatography (silica gel, chloroform/methanol 9:1) achieves >95% purity. Recrystallization from ethanol/water (3:1) yields crystalline material with a melting point of 128–130°C.

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency, reducing time from hours to minutes. This method employs sealed vessels under controlled power and temperature to prevent decomposition.

Protocol and Advantages

A mixture of 4,7-dichloroquinoline (1 equiv), N,N-diethylethane-1,2-diamine (1.5 equiv), and phenol (2 equiv) is irradiated at 145°C and 50 W for 30 minutes. The shorter reaction time minimizes side products, yielding 80–85% pure compound.

Table 2: Microwave vs. Classical Synthesis

MetricMicrowave MethodClassical Method
Reaction Time30 minutes6–12 hours
Yield80–85%65–70%
Purity>95%90–95%
Energy Consumption0.5 kWh2.5 kWh

Scalability Challenges

While microwave synthesis is efficient for lab-scale production (<100 g), scaling to industrial levels requires specialized continuous-flow reactors to maintain temperature uniformity.

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and safety. A tubular reactor system enables continuous ammonolysis at 200°C and 500 kPa, using 1,2-dichloroethane and excess diamine.

Process Overview

  • Feedstock Mixing : 4,7-Dichloroquinoline and diamine are fed into a preheated reactor.

  • Reaction Zone : Maintained at 200°C with a residence time of 2 hours.

  • Neutralization : Effluent is treated with NaOH to pH 9–10.

  • Distillation : Unreacted diamine is recovered via vacuum distillation.

This method achieves 75% yield with 98% purity, suitable for bulk pharmaceutical applications.

Analytical Validation

Structural confirmation relies on spectroscopic techniques:

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 8.50 (d, J = 5.6 Hz, 1H, H-3), 7.90 (d, J = 2.1 Hz, 1H, H-8), 3.45 (t, J = 6.2 Hz, 2H, CH2N), 2.60 (q, J = 7.1 Hz, 4H, N(CH2CH3)2).

  • IR (KBr): 3350 cm⁻¹ (N-H stretch), 1590 cm⁻¹ (C=N quinoline).

  • HPLC : Retention time 12.3 min (C18 column, acetonitrile/water 70:30).

Purity Assessment

Mass balance and HPLC-MS confirm <0.5% residual 4,7-dichloroquinoline, meeting ICH Q3A guidelines.

Challenges and Mitigation Strategies

Common Issues

  • Exothermic Reactions : Rapid heating in large batches risks thermal runaway.

  • Byproduct Formation : Over-alkylation produces N,N,N'-triethyl derivatives.

Solutions

  • Temperature Gradients : Use jacketed reactors with precise cooling.

  • Catalyst Optimization : Substituting phenol with K2CO3 in DMF reduces side reactions .

Chemical Reactions Analysis

MMV006087 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimalarial Activity
N'-(7-chloroquinolin-4-yl)-N,N-diethylethane-1,2-diamine has been synthesized and evaluated for its antimalarial properties. It demonstrates significant inhibitory effects on the growth of Plasmodium falciparum, the parasite responsible for malaria. In vitro studies have shown that derivatives of this compound can achieve IC50 values as low as 6.7 nM against sensitive strains, indicating potent antimalarial activity .

Mechanism of Action
The compound is believed to inhibit hemozoin formation by complexing with heme, a crucial detoxification process in the parasite. Additionally, it may inhibit topoisomerases, enzymes essential for DNA replication and repair . This dual mechanism enhances its efficacy against both chloroquine-sensitive and resistant strains of Plasmodium falciparum.

Neurology and Pharmacology

Potential in Alzheimer's Disease Treatment
Recent studies have indicated that derivatives of this compound exhibit affinity for β-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β), and acetylcholinesterase. These targets are critical in developing disease-modifying therapies for Alzheimer's Disease . The compound's multi-target directed ligand (MTDL) properties suggest it could play a role in neuroprotective strategies.

Organic and Organometallic Chemistry

Synthesis of New Quinoline Derivatives
The compound serves as a starting material for synthesizing new quinoline derivatives, which have shown moderate antimalarial activity. These derivatives are important for expanding the library of compounds available for further pharmacological evaluation .

Organometallic Applications
In organometallic chemistry, this compound has been utilized in synthesizing novel compounds involving ruthenium complexes. These new compounds may possess unique catalytic properties beneficial for various chemical reactions .

Biological Research

Cellular Effects
Research indicates that this compound can induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function. It also modulates key signaling pathways such as MAPK and PI3K/Akt, influencing gene expression and cellular metabolism .

Case Studies

Study FocusFindingsReferences
Antimalarial EfficacySignificant growth inhibition of Plasmodium falciparum with IC50 values <10 nM
Alzheimer's Disease TargetsAffinity for β-secretase and GSK3β suggests potential therapeutic applications
Synthesis of Quinoline DerivativesNew derivatives exhibit moderate antimalarial activity
Cellular MechanismsInduces apoptosis in cancer cells; modulates signaling pathways

Mechanism of Action

MMV006087 exerts its effects by targeting specific pathways in Plasmodium falciparum. It has been reported to have a similar mechanism of action as chloroquine, a well-known antimalarial drug. This involves interfering with the parasite’s ability to detoxify heme, a byproduct of hemoglobin digestion, leading to the accumulation of toxic heme and the death of the parasite .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The diethyl group in the target compound enhances lipophilicity compared to analogues with aromatic or heteroaromatic substituents (e.g., methoxybenzyl in compound 10 or pyridylmethyl in compound 18). This may improve membrane permeability but reduce aqueous solubility .
  • Synthetic Accessibility : Yields for the target compound (87%) are comparable to those of other derivatives (67–96%), with variations attributed to steric and electronic effects of substituents .

Physicochemical Properties

  • Purity : The target compound and its analogues are typically ≥95% pure, as confirmed by elemental analysis and reversed-phase HPLC .
  • Solubility: While exact data for the target compound are unavailable, analogues with diethyl groups (e.g., N,N-diethylethane-1,2-diamine derivatives) exhibit miscibility in water and organic solvents like ethanol and dichloromethane .

Biological Activity

N'-(7-chloroquinolin-4-yl)-N,N-diethylethane-1,2-diamine is a compound of interest due to its potential biological activities, particularly in the context of antimalarial and anticancer research. This compound belongs to a class of quinoline derivatives that have been extensively studied for their pharmacological properties.

  • Molecular Formula : C15H20ClN3
  • Molecular Weight : 277.79 g/mol
  • CAS Number : 108841-81-2
  • Structure : The compound features a chloroquinoline moiety linked to a diethylamine group, which is significant for its biological activity.
PropertyValue
Molecular FormulaC15H20ClN3
Molecular Weight277.79 g/mol
CAS Number108841-81-2
Boiling PointNot available

Antimalarial Activity

Research indicates that compounds related to chloroquine, including this compound, exhibit significant antimalarial properties. Studies have shown that these compounds can inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria.

  • Mechanism of Action : The antimalarial activity is primarily attributed to the ability of these compounds to interfere with the heme detoxification pathway in the parasite, leading to toxic levels of free heme that inhibit parasite growth .
  • In Vitro Studies : In vitro assays have demonstrated that several chloroquine analogs possess submicromolar activity against both chloroquine-sensitive and resistant strains of P. falciparum. For instance, modifications in the side chains of these compounds can enhance their efficacy against resistant strains .
  • Case Study Example : One study synthesized various chloroquine analogs and tested their activity against P. falciparum strains. The results showed that certain derivatives exhibited improved potency compared to chloroquine itself, particularly against resistant strains .

Anticancer Potential

Emerging evidence suggests that this compound may also have anticancer properties:

  • Cell Line Studies : Compounds derived from quinoline structures have been evaluated for their antiproliferative effects on various cancer cell lines, including MCF-7 (breast cancer), Caco-2 (colon cancer), and MKN-28 (stomach cancer). Many derivatives showed enhanced activity compared to traditional chemotherapeutics .
  • Mechanism of Action : The proposed mechanism involves induction of apoptosis in cancer cells through modulation of signaling pathways related to cell survival and proliferation .

Summary of Research Findings

Study FocusFindings
Antimalarial ActivitySignificant inhibition of P. falciparum growth; effective against resistant strains
Anticancer ActivityInduction of apoptosis in multiple cancer cell lines; potential for development as an anticancer agent

Q & A

Q. What are the optimized synthetic routes for N'-(7-chloroquinolin-4-yl)-N,N-diethylethane-1,2-diamine, and how do reaction conditions influence yield?

The compound is synthesized via nucleophilic substitution of 4,7-dichloroquinoline with ethylenediamine derivatives. A representative method involves heating 4,7-dichloroquinoline (5.1 mmol) with excess ethylenediamine (5 equiv.) at 110°C under inert atmosphere for 6 hours, followed by aqueous NaOH extraction and purification via dichloromethane washes . Yields range from 67% to 96%, depending on solvent (ethanol or methanol), base (NaOH or NaH), and substituent steric effects .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

Key techniques include:

  • 1H/13C NMR : Assigns proton environments (e.g., quinoline protons at δ 8.5–8.7 ppm) and confirms diethylamino group integration .
  • IR Spectroscopy : Identifies N-H stretching (~3300 cm⁻¹) and aromatic C-Cl vibrations (~750 cm⁻¹) .
  • High-Resolution Mass Spectrometry (+ESI-HRMS) : Validates molecular weight (e.g., [M+H]+ m/z calculated for C₁₅H₂₁ClN₃: 278.1423, observed 278.1425 ± 0.0005) .

Q. What in vitro biological activities have been reported for this compound?

The compound exhibits antimalarial activity against Plasmodium falciparum strains (D6, W2, 3D7) with IC₅₀ values comparable to chloroquine. Its efficacy against chloroquine-resistant strains (e.g., W2) suggests a mechanism distinct from heme polymerization inhibition .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced antimalarial potency?

SAR analysis reveals:

  • Quinoline Core : The 7-chloro group is critical for parasiticidal activity; removal reduces potency by >10-fold .
  • Diamine Side Chain : Elongation (e.g., propane-1,3-diamine) improves solubility but may reduce target binding affinity .
  • Substituent Effects : Bulky groups (e.g., ferrocenyl) enhance redox-mediated toxicity in resistant strains . Computational docking (e.g., AutoDock Vina) can predict interactions with targets like methionyl-tRNA synthetase (docking score: −8.60 kcal/mol) .

Q. What strategies mitigate resistance mechanisms in Plasmodium falciparum when using this compound?

  • Combination Therapy : Pairing with peroxide antimalarials (e.g., ascaridole derivatives) disrupts redox homeostasis in resistant strains .
  • Efflux Pump Inhibition : Structural analogs (e.g., SQ109 derivatives) suppress multidrug resistance (MDR) via competitive binding to PfCRT transporters .

Q. How do crystallographic data inform molecular refinement and ligand efficiency optimization?

While direct crystallography data for this compound are limited, SHELX programs (e.g., SHELXL) are used for small-molecule refinement. Key parameters include R-factors (<0.05) and electron density maps to validate diethylamino group conformations . Ligand efficiency indices (LE = −ΔG/non-H atoms) should exceed 0.3 for optimal drug-likeness .

Q. What computational methods predict pharmacokinetic properties of derivatives?

  • ADMET Prediction : Tools like SwissADME estimate logP (~3.2) and blood-brain barrier permeability (low, due to polar diamine groups).
  • Metabolic Stability : Cytochrome P450 docking (e.g., CYP2D6) identifies potential oxidation sites (e.g., ethyl groups) .

Methodological Considerations

Q. How to resolve contradictions in reported synthetic yields for analogs?

Discrepancies (e.g., 67% vs. 96% yields) arise from:

  • Solvent Polarity : Ethanol favors SNAr kinetics over DMF .
  • Purification Methods : Dry flash chromatography (silica gel, CH₂Cl₂/MeOH) improves purity compared to simple extraction .

Q. What protocols ensure reproducibility in biological assays?

  • Parasite Culture : Maintain P. falciparum in RPMI 1640 medium with 5% CO₂ and synchronized via sorbitol treatment .
  • Dose-Response Curves : Use 72-hour SYBR Green assays with chloroquine as a positive control (IC₅₀: 10–50 nM) .

Tables

Table 1: Key Synthetic Parameters and Yields

ReactantSolventBaseYield (%)Reference
4,7-Dichloroquinoline + EthylenediamineEthanolNaOH87
4,7-Dichloroquinoline + Propane-1,3-diamineMethanolNaH81

Table 2: Biological Activity Against P. falciparum

StrainIC₅₀ (nM)Resistance ProfileReference
D6 (CQ-S)25Sensitive
W2 (CQ-R)40Resistant

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